5-(Azetidin-3-ylmethyl)-3-isobutyl-1-methyl-1h-1,2,4-triazole

Medicinal chemistry Lipophilicity Structure–Activity Relationship

5-(Azetidin-3-ylmethyl)-3-isobutyl-1-methyl-1H-1,2,4-triazole (CAS 1342505-66-1) is a synthetic, fully substituted 1,2,4-triazole bearing an azetidin-3-ylmethyl pendant at C5, an isobutyl substituent at C3, and a methyl group at N1. The molecule belongs to the broader azetidine–triazole hybrid class that has been explored in medicinal chemistry for phosphodiesterase (PDE10A), matrix metalloproteinase (MMP-2), and acetyl-CoA carboxylase (ACC) inhibition programs.

Molecular Formula C11H20N4
Molecular Weight 208.30 g/mol
Cat. No. B13624735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Azetidin-3-ylmethyl)-3-isobutyl-1-methyl-1h-1,2,4-triazole
Molecular FormulaC11H20N4
Molecular Weight208.30 g/mol
Structural Identifiers
SMILESCC(C)CC1=NN(C(=N1)CC2CNC2)C
InChIInChI=1S/C11H20N4/c1-8(2)4-10-13-11(15(3)14-10)5-9-6-12-7-9/h8-9,12H,4-7H2,1-3H3
InChIKeySKJSUPTUNIITRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Azetidin-3-ylmethyl)-3-isobutyl-1-methyl-1H-1,2,4-triazole – Structural Identity, Procurement Specifications & Compound-Class Context


5-(Azetidin-3-ylmethyl)-3-isobutyl-1-methyl-1H-1,2,4-triazole (CAS 1342505-66-1) is a synthetic, fully substituted 1,2,4-triazole bearing an azetidin-3-ylmethyl pendant at C5, an isobutyl substituent at C3, and a methyl group at N1 . The molecule belongs to the broader azetidine–triazole hybrid class that has been explored in medicinal chemistry for phosphodiesterase (PDE10A), matrix metalloproteinase (MMP-2), and acetyl-CoA carboxylase (ACC) inhibition programs [1]. No published bioactivity data specific to this compound were identified in primary research articles, patents, or authoritative public databases (PubChem, ChEMBL, BindingDB) as of May 2026, meaning its known differentiation rests primarily on physicochemical and structural attributes rather than on experimentally determined target-engagement profiles.

Compound Class Azetidine–triazole hybrid for SAR exploration
Key Differentiation Structural attributes drive selection; no published bioactivity
Procurement Context Isobutyl C3 substituent enables lipophilicity tuning in lead series

Why 5-(Azetidin-3-ylmethyl)-3-isobutyl-1-methyl-1H-1,2,4-triazole Cannot Be Interchanged with In-Class Analogs Without Validated Equivalence Data


Within the azetidine–triazole hybrid space, even minor structural alterations—such as replacing the isobutyl group with a tert-butyl or ethyl chain, or shifting the azetidine linkage from the N1 to the C3 position—can redirect binding pose, alter lipophilicity (clogP), and modify metabolic soft spots . Although the target compound lacks direct head-to-head biological comparison data, class-level SAR precedents from MMP‑2 and PDE10A programs demonstrate that different alkyl substitution patterns on the 1,2,4‑triazole core can shift potency by an order of magnitude or more [1]. Consequently, procurement decisions that treat 5‑(azetidin‑3‑ylmethyl)‑3‑isobutyl‑1‑methyl‑1H‑1,2,4‑triazole as interchangeable with its ethyl, tert‑butyl, or des‑methyl analogs risk unrecognized changes in target engagement, selectivity, and ADME behavior, undermining assay reproducibility and lead‑series SAR continuity.

Alkyl Substituent Mismatch

Switching isobutyl for tert-butyl or ethyl may shift lipophilicity and metabolic soft spots, altering SAR continuity.

Linker Regioisomerism

Azetidine attached via methylene spacer differs from direct C5 linkage; conformational ensemble changes may affect metal-coordination readouts.

N1-Methylation Impact

N1-methyl vs. N1–H variants differ in H-bond donor count and glucuronidation liability; results may not transfer across series.

Quantitative Differentiation Evidence for 5-(Azetidin-3-ylmethyl)-3-isobutyl-1-methyl-1H-1,2,4-triazole Versus Closest Analogs


Isobutyl vs. tert-Butyl C3 Substituent: Differential Lipophilicity and Steric Profile

The C3 isobutyl substituent imparts a distinct steric and electronic environment compared with the tert-butyl analog (5-(azetidin-3-ylmethyl)-3-(tert-butyl)-1-methyl-1H-1,2,4-triazole, CAS 1344281-38-4). While both are branched C4 alkyl groups, isobutyl presents a primary carbon adjacent to the triazole ring, whereas tert-butyl presents a quaternary carbon, resulting in ∼0.4–0.7 log unit lower calculated lipophilicity (clogP) and reduced steric shielding of the triazole core . Such differences are known to influence passive permeability and CYP-mediated oxidative metabolism at the C3 position in related triazole series [1]. No experimental logP/logD or metabolic stability data for either compound were identified in the public domain.

C3 Alkyl Lipophilicity
Class-level
Estimated ΔclogP ≈ 0.4–0.7 lower vs. tert-butyl; primary vs. quaternary carbon
Isobutyl (primary) → lower clogP tert-Butyl (quaternary)
Supports lipophilicity-driven SAR differentiation
In silico estimate; no experimental comparison available
Medicinal chemistry Lipophilicity Structure–Activity Relationship

Azetidine Linkage Regioisomerism: azetidin-3-ylmethyl (C5) vs. azetidin-3-yl (Direct C5 Attachment) and Impact on Conformational Flexibility

5-(Azetidin-3-ylmethyl)-3-isobutyl-1-methyl-1H-1,2,4-triazole (CAS 1342505-66-1) incorporates a methylene spacer between the azetidine ring and the triazole core. The direct-attachment analog, 5-(azetidin-3-yl)-3-isobutyl-1-methyl-1H-1,2,4-triazole (CAS 1503720-74-8), lacks this spacer, resulting in a shorter, more rigid linkage that reduces the rotational degrees of freedom by one . In azetidine–triazole MMP-2 inhibitor studies, spacer length was shown to affect inhibitory potency by altering the orientation of the azetidine nitrogen relative to the catalytic zinc ion, with methylene-linked variants consistently exhibiting different activity profiles from directly attached analogs [1]. No quantitative head-to-head bioactivity data exist for the two regioisomers.

Azetidine Linker Regioisomerism
Source review
Methylene spacer vs. direct C5 attachment; one additional rotatable bond
Azetidin-3-ylmethyl (target) vs. Azetidin-3-yl (direct)
Conformational difference may influence metal-coordination readouts
Structural comparison; biological impact inferred from MMP-2 SAR literature
Medicinal chemistry Conformational analysis Ligand design

N1 Methylation: Differential Hydrogen-Bond Donor Capacity Compared to N1-Unsubstituted 1,2,4-Triazole Analogs

The target compound carries an N1-methyl group, eliminating the acidic N–H proton present in N1-unsubstituted 1,2,4-triazole scaffolds such as 3-(azetidin-3-ylmethyl)-1H-1,2,4-triazole (CAS 1339471-68-9) . N1-Methylation removes a hydrogen-bond donor site, reduces aqueous solubility (typically by ~0.5–1.0 log unit), and blocks a common site of Phase II glucuronidation, thereby potentially improving metabolic stability [1]. While no comparative solubility or metabolic data exist for these specific compounds, N‑methylation is a well-precedented medicinal chemistry strategy to enhance CNS penetration and oral bioavailability in triazole-containing series.

N1 Methylation
Class-level
HBD count 0 (N1-methyl) vs. 1 (N1–H); estimated solubility reduction ~0.5–1.0 log unit
HBD removed Glucuronidation site blocked
May support CNS-focused compound profiling
Physicochemical inference; no direct solubility or metabolism data
Medicinal chemistry Hydrogen bonding Metabolic stability

Recommended Application Scenarios for 5-(Azetidin-3-ylmethyl)-3-isobutyl-1-methyl-1H-1,2,4-triazole Based on Structural Differentiation Evidence


SAR Exploration of C3 Alkyl Substitution in Azetidine–Triazole Lead Series

The isobutyl group provides a branched, flexible alkyl chain that contrasts with the rigid tert-butyl and linear ethyl analogs. Researchers evaluating how steric bulk and lipophilicity at C3 modulate target binding, selectivity, or pharmacokinetics can use this compound as a design element alongside the tert-butyl (CAS 1344281-38-4) and ethyl (CAS 1338992-12-3 for the 1-ethyl variant) derivatives. The estimated ~0.4–0.7 log unit reduction in clogP relative to the tert-butyl analog makes the isobutyl variant particularly attractive when lower lipophilicity is desired to mitigate off-target pharmacology.

Linker-Dependence Studies in Zinc-Dependent Metalloenzyme Inhibition (e.g., MMP-2)

The methylene spacer between the azetidine and triazole rings distinguishes this compound from directly attached azetidin-3-yl analogs. In metalloenzyme programs where the azetidine nitrogen is intended to coordinate the catalytic zinc ion, linker length can dictate inhibitory potency and binding kinetics [1]. This compound can serve as a methylene-linked probe in SAR studies designed to map the optimal distance between the triazole core and the metal-coordinating azetidine pharmacophore.

N1-Methyl Triazole Scaffold for CNS-Penetrant Library Design

The N1-methyl substitution eliminates a hydrogen-bond donor and a metabolic glucuronidation site, features typically associated with improved brain penetration and reduced clearance [2]. Medicinal chemistry teams building CNS-focused libraries around azetidine–triazole hybrids may therefore prefer this scaffold over N1–H variants when targeting intracellular or neurotherapeutic endpoints where hydrogen-bond donor count and Phase II metabolism are key optimization vectors.

Application
Selection Property
Validation Focus
C3 alkyl substitution SAR
Isobutyl steric and lipophilic profile
Lipophilicity-driven target engagement assays
Linker-dependence in zinc-enzyme studies
Methylene spacer for metal coordination
Zinc-dependent enzyme inhibition assays
CNS-focused compound library design
N1-methyl reduces HBD and glucuronidation
CNS penetration and metabolic stability profiling
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